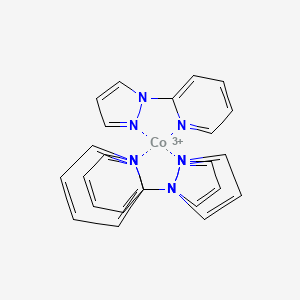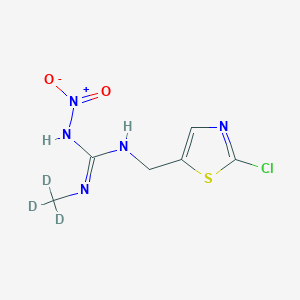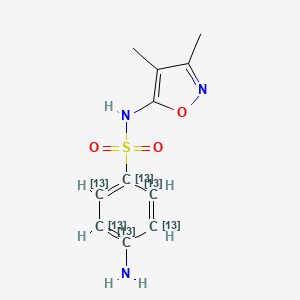
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)
Overview
Description
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III), also known as Co(II)TPP or Co(II)PZP, is a cobalt complex that has been widely studied for its potential use in various scientific applications. This complex is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it an attractive candidate for use in catalysis and electrochemistry.
Scientific Research Applications
Synthesis and Characterization
- Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has been synthesized and characterized in various studies. For instance, a complex was synthesized using tris(3-(pyridin-2-yl)-1H-pyrazol-1-yl)methane and Co(BF4)2·6 H2O, leading to a dinuclear bis(µ-hydroxo) cobalt(II) complex. This complex, characterized crystallographically, comprises a Co2(µ-OH)2 core with bridging hydroxide ligands and octahedral coordination environment formed by the ligands (Hoffmann et al., 2012).
Applications in Solar Cells
- Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) complexes have been used as dopants in perovskite solar cells, improving charge transport and photovoltaic performance. For example, a study reported the synthesis of cobalt complexes used as dopants to create a hole-transporting material in perovskite solar cells, resulting in improved device performance and power conversion efficiency (Onozawa-Komatsuzaki et al., 2017).
Magnetic Studies
- The compound has been utilized in magnetic studies. A research demonstrated the construction of a trigonal-prismatic cobalt(II) complex with tris[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanol, showing significant uniaxial magnetic anisotropy and single-molecule-magnet behavior (Yao et al., 2018).
Catalytic Applications
- In the field of catalysis, this compound has shown potential. For instance, cobalt, copper, and nickel complexes with tris(3,5-dimethyl-1H-pyrazol-1-yl)hydroborate were synthesized, which were then compared for efficiency in microwave-assisted and conventional synthesis methods (Alqamoudy & Alarabi, 2018).
Electroluminescence and OLED Applications
- Research has explored the use of similar cobalt complexes in organic light-emitting diodes (OLEDs), indicating the potential of tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) in this application as well (Su et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as tris[2-phenylpyridinato-c2,n]iridium(iii), have been used in the development of organic light-emitting diodes (oleds) . These compounds interact with specific targets to produce light, suggesting that Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) may have similar targets.
Mode of Action
It’s likely that this compound interacts with its targets through a process known as photocatalysis . In this process, the compound absorbs light and uses this energy to drive chemical reactions.
Biochemical Pathways
Similar compounds are known to be involved in the production of light in oleds . This suggests that Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) may affect biochemical pathways related to light production.
Result of Action
Similar compounds are known to produce light when they interact with their targets . This suggests that Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) may have similar effects.
Action Environment
The action, efficacy, and stability of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can be influenced by various environmental factors. For instance, the presence of light can trigger the photocatalytic activity of the compound . Other factors, such as temperature and pH, may also affect the compound’s action and stability.
properties
IUPAC Name |
cobalt(3+);2-pyrazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFJHBNXHONIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21CoN9+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)







